molecular formula C5H2ClFO2S B12075989 5-Chloro-4-fluorothiophene-2-carboxylic acid

5-Chloro-4-fluorothiophene-2-carboxylic acid

Cat. No.: B12075989
M. Wt: 180.59 g/mol
InChI Key: STDFEFKLQQUYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-fluorothiophene-2-carboxylic acid: is an organic compound with the molecular formula C5H2ClFO2S and a molecular weight of 180.58 g/mol It is a heterocyclic aromatic compound, which means it contains a ring structure composed of different elements

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-4-fluorothiophene-2-carboxylic acid typically involves the following steps:

    Halogenation: The introduction of chlorine and fluorine atoms into the thiophene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas (Cl2) and fluorine gas (F2) or their respective halogenating agents.

    Carboxylation: The introduction of a carboxyl group (-COOH) into the thiophene ring. This can be done through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods:

Industrial production of this compound may involve large-scale halogenation and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-4-fluorothiophene-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

5-Chloro-4-fluorothiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials with specific electronic and optical properties.

Biology and Medicine:

In biological research, this compound is used to study the interactions of halogenated thiophenes with biological systems

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluorothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • 4-Fluorothiophene-2-carboxylic acid
  • 5-Bromo-4-fluorothiophene-2-carboxylic acid

Comparison:

5-Chloro-4-fluorothiophene-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the thiophene ring. This dual halogenation imparts distinct electronic and steric properties, making it more reactive and versatile in chemical synthesis compared to its mono-halogenated counterparts. The combination of chlorine and fluorine also enhances its potential biological activity and industrial applications.

Properties

Molecular Formula

C5H2ClFO2S

Molecular Weight

180.59 g/mol

IUPAC Name

5-chloro-4-fluorothiophene-2-carboxylic acid

InChI

InChI=1S/C5H2ClFO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H,8,9)

InChI Key

STDFEFKLQQUYQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.